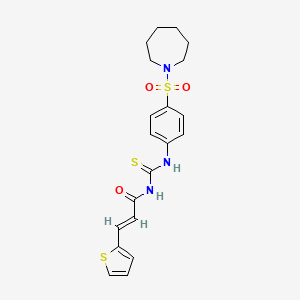
(E)-N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide, also known as AZTAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
Polymer Science and Supramolecular Chemistry
Acrylamide derivatives have been extensively studied for their ability to form polymeric complexes with metals, leading to materials with novel properties. For example, studies on polymer complexes with acrylamide derivatives revealed their potential in forming supramolecular structures with applications in catalysis and materials science. These complexes have been characterized by various spectroscopic methods, demonstrating their complex geometries and potential for creating materials with specific magnetic and electronic properties (El-Sonbati et al., 2018).
Fluorescence Quenching and Protein Studies
Acrylamide is a known quencher of fluorescence, particularly of tryptophanyl residues in proteins. This property has been utilized to study the exposure of tryptophan residues in proteins, providing insights into protein conformation, dynamics, and interactions with other molecules. Such studies are fundamental in understanding protein structure-function relationships and the effects of conformational changes on biological activity (Eftink & Ghiron, 1976).
Controlled Polymerization and Material Design
The controlled radical polymerization of acrylamide derivatives containing specific functional groups, such as amino acids, has been explored to synthesize polymers with precise molecular weights, compositions, and architectures. These polymers find applications in drug delivery, tissue engineering, and as stimuli-responsive materials. For instance, polymers synthesized via RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization exhibit controlled properties and can be designed to respond to changes in temperature, pH, and other environmental factors (Mori et al., 2005).
Optoelectronics and Nonlinear Optical Materials
Acrylamide derivatives, especially those incorporating thiophene units, have been investigated for their potential in optoelectronic applications. These compounds exhibit significant nonlinear optical properties, making them suitable for optical limiting, a critical function in protecting human eyes and optical sensors from damage by intense light sources. The design and synthesis of such compounds contribute to the development of new materials for photonic devices and optical communications (Anandan et al., 2018).
特性
IUPAC Name |
(E)-N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S3/c24-19(12-9-17-6-5-15-28-17)22-20(27)21-16-7-10-18(11-8-16)29(25,26)23-13-3-1-2-4-14-23/h5-12,15H,1-4,13-14H2,(H2,21,22,24,27)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQYEEXFDJUZJM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate](/img/structure/B2994234.png)
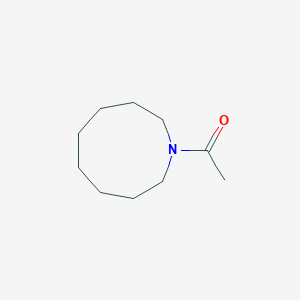
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2994236.png)
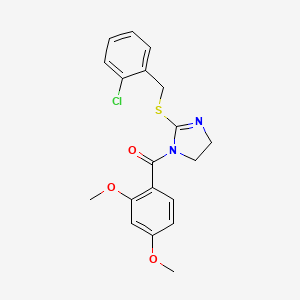
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994240.png)
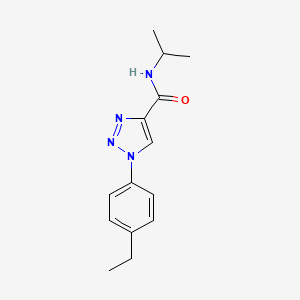

![6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2994245.png)
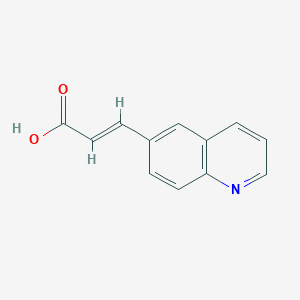
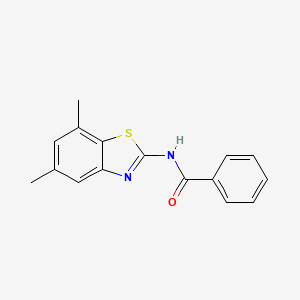
![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)
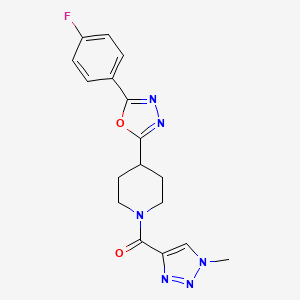
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)

